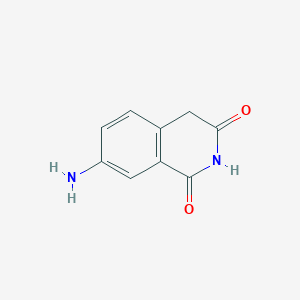

7-amino-4H-isoquinoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-amino-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3,10H2,(H,11,12,13) |

InChI Key |

PDHSRMSTMSFHQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)NC1=O |

Origin of Product |

United States |

Physicochemical Properties of 7 Amino 4h Isoquinoline 1,3 Dione

The physicochemical properties of a compound are crucial for its application in various scientific fields. The following table summarizes the key properties of 7-amino-4H-isoquinoline-1,3-dione.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | >300 °C |

| Appearance | Yellow to brown crystalline powder |

| Solubility | Soluble in DMSO |

Investigations into the Biological Activity and Mechanistic Pathways of Isoquinoline 1,3 Diones

In Vitro Enzyme Inhibition Studies

Tyrosyl DNA Phosphodiesterase II (TDP2) Inhibition

The isoquinoline-1,3-dione core structure has been identified as a promising framework for the development of selective inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). nih.govnih.gov TDP2 is a critical enzyme in the repair of DNA damage caused by topoisomerase II (Top2) poisons, which are commonly used in cancer chemotherapy. nih.govnih.govnih.gov By inhibiting TDP2, it is anticipated that the effectiveness of these anticancer drugs could be enhanced. nih.govnih.gov

Initial screening of compound libraries led to the discovery of 6-furanoisoquinoline-1,3-dione as a selective inhibitor of TDP2. nih.gov Further structure-activity relationship (SAR) studies have explored various substitutions on the isoquinoline-1,3-dione core, leading to the identification of compounds with low micromolar inhibitory activity against recombinant human TDP2. nih.govnih.gov For instance, one of the most potent analogues identified exhibited an IC50 of 1.9 μM against recombinant TDP2. nih.govnih.gov The exploration of C-4 functionalization led to the identification of 4-benzylideneisoquinoline-1,3(2H,4H)-diones as a new subtype of TDP2 inhibitors, with the most effective compound in this series showing an IC50 of 4.8 μM. nih.gov

A key feature of the isoquinoline-1,3-dione class of TDP2 inhibitors is their high selectivity over the homologous enzyme, Tyrosyl DNA Phosphodiesterase I (TDP1). nih.govnih.gov TDP1 also participates in DNA repair, and inhibiting it can lead to synergistic effects with certain anticancer drugs. nih.govrsc.org However, for specifically enhancing the action of Top2 poisons, selective TDP2 inhibition is desirable.

In various studies, numerous isoquinoline-1,3-dione analogues demonstrated potent inhibition of TDP2 while showing no significant inhibition of TDP1, even at high concentrations (e.g., 111 μM). nih.govnih.gov This high degree of selectivity underscores the potential of this chemical scaffold for developing targeted therapies.

The catalytic activity of TDP2 is dependent on the presence of at least one magnesium ion (Mg²⁺) in its active site. nih.gov Molecular modeling and SAR studies suggest that the isoquinoline-1,3-dione core plays a crucial role in the inhibitor's interaction with the enzyme. nih.gov It is proposed that both the NH group and the flanking carbonyl groups of the isoquinoline-1,3-dione core are important for hydrogen bonding and coordination with the Mg²⁺ ion in the active site. nih.gov

Interestingly, the 2-hydroxyisoquinoline-1,3-dione analogue did not show inhibitory activity, suggesting that, unlike other Mg²⁺-dependent DNA processing enzymes, a metal-chelating functionality might not be an absolute requirement for TDP2 inhibition by this class of compounds. nih.gov This points to a specific binding mode for the isoquinoline-1,3-dione scaffold within the TDP2 active site.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been identified as a novel class of potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). nih.govacs.org CDKs, in complex with cyclins, are key regulators of the cell cycle, and dysregulation of CDK4/cyclin D1 activity is a hallmark of uncontrolled cell proliferation in cancer. nih.govacs.org

Structure-activity relationship studies have revealed that a basic amine substituent on the aniline (B41778) ring of the headpiece is essential for CDK4 inhibitory activity. nih.govacs.org The potency of these inhibitors can be further increased by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.govacs.org These compounds exhibit selectivity for CDK4 over other cyclin-dependent kinases like CDK1 and CDK2. nih.govacs.org The development of selective CDK4 inhibitors is a promising strategy in cancer therapy, as it may offer a better safety profile compared to dual CDK4/CDK6 inhibitors, which can cause hematologic toxicities. nih.gov

NF-κB Inducing Kinase (NIK) Inhibition

The 4H-isoquinoline-1,3-dione scaffold has been identified as an inhibitor of NF-κB Inducing Kinase (NIK), a key enzyme in the alternative NF-κB signaling pathway. nih.gov This pathway is implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis. nih.gov

Through a virtual screening study that combined high-throughput docking with a 3D-homology model, 4H-isoquinoline-1,3-dione was identified as a molecular fragment that inhibits NIK with an IC50 value of 51 μM. nih.gov This discovery opens up new avenues for the development of therapeutic agents targeting the alternative NF-κB pathway. nih.govnih.gov

Other Enzyme Inhibition Potentials

The versatility of the isoquinoline-1,3-dione scaffold extends to the inhibition of other enzymes, highlighting its potential as a privileged structure in drug discovery.

HIV-1 Integrase and Reverse Transcriptase Ribonuclease H: Derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been investigated as inhibitors of HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase. nih.govnih.govnih.gov Some 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones have shown potent inhibition of HIV-1 integrase, with some derivatives displaying low nanomolar IC50 values. nih.govnih.gov While some compounds exhibited poor inhibitory properties against HIV-1 RNase H, the scaffold provides a basis for developing new antiviral agents. nih.gov The N-hydroxyimide functionality is a key feature for the chelating of metal ions in the active site of these enzymes. nih.govresearchgate.net

Urease: While direct inhibition of urease by 7-amino-4H-isoquinoline-1,3-dione is not specified, related isoquinoline (B145761) derivatives, such as N-aryl-3,4-dihydroisoquinoline carbothioamides, have demonstrated significant urease inhibitory potential. nih.gov This suggests that the broader isoquinoline framework can be adapted to target this enzyme, which is implicated in various pathological conditions. nih.gov

Thymidine (B127349) Phosphorylase: Information regarding the direct inhibition of thymidine phosphorylase by this compound was not found in the provided search results. Further research would be needed to explore this potential activity.

Inhibitory Activities of Isoquinoline-1,3-dione Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 6-Furanoisoquinoline-1,3-dione | TDP2 | Low micromolar | nih.gov |

| Substituted Isoquinoline-1,3-dione | TDP2 | 1.9 μM | nih.govnih.gov |

| 4-Benzylideneisoquinoline-1,3(2H,4H)-dione | TDP2 | 4.8 μM | nih.gov |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione | CDK4 | Potent, selective | nih.govacs.org |

| 4H-Isoquinoline-1,3-dione | NIK | 51 μM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological efficacy of isoquinoline-1,3-dione derivatives is intricately linked to their molecular structure. Variations in substituent positions, the nature of ring substitutions, and the types of functional groups all play a crucial role in modulating their activity.

The placement of substituents on the isoquinoline-1,3-dione core is a critical determinant of biological activity. Studies have shown that substitutions at the C6 or C7 positions of the aromatic ring are generally preferred for enhanced potency. bohrium.com In contrast, derivatives with substituents at the C5 and C8 positions tend to exhibit weaker activity. bohrium.com

The position of an amino group, in particular, can significantly influence the compound's properties. For instance, in the related naphthalimide series, which shares the benzo[de]isoquinoline-1,3-dione core, the compound amonafide (B1665376) (5-amino-2-[2-(dimethylamino) ethyl]benzo[de]isoquinoline-1,3-dione) has undergone clinical trials for various cancers. researchgate.net While direct SAR studies on the positional isomers of amino-isoquinoline-1,3-diones are an area of ongoing research, the existing data on related scaffolds underscores the importance of the amino group's location for anticancer activity.

Modifications to both the heterocyclic and aromatic rings of the isoquinoline-1,3-dione scaffold have been extensively explored to optimize biological activity. Aromatic ring substitutions, in particular, have been a key focus. For example, the introduction of a furan (B31954) group at the C6 position, as seen in 6-furanoisoquinoline-1,3-dione, led to the identification of a selective inhibitor of Tyrosyl DNA Phosphodiesterase II (TDP2). bohrium.com

Furthermore, the fusion of additional rings to the isoquinoline-1,3-dione framework can lead to compounds with novel properties. For instance, furoquinolinedione and isoxazoloquinolinedione derivatives have been synthesized and evaluated as TDP2 inhibitors, with some showing high potency. nih.gov In a series of (E)-4-arylidene isoquinoline-1,3-dione derivatives, substitutions on the arylidene group with electron-withdrawing or electron-donating groups were found to significantly impact their anticancer activity against MCF-7 breast cancer cells. derpharmachemica.com Specifically, compounds with bromine and methyl, or chlorine and cyano groups on the arylidene ring showed potent antiproliferative effects. derpharmachemica.com

The introduction of different functional groups onto the isoquinoline-1,3-dione backbone is a key strategy in medicinal chemistry to fine-tune the pharmacological profile. Amide moieties, for instance, are crucial for the biological activity of many compounds. The incorporation of amide groups into various heterocyclic structures is a recognized strategy for enhancing drug-like properties. researchgate.net In the context of isoquinoline-1,3-diones, the amide bond is an integral part of the heterocyclic ring.

In Vitro Cellular Activity

The therapeutic potential of isoquinoline-1,3-dione derivatives has been investigated through a variety of in vitro cellular assays, revealing promising anticancer and antimicrobial properties.

Isoquinoline-1,3-diones have demonstrated significant anticancer potential against various cancer cell lines. For example, certain (E)-4-arylidene isoquinoline-1,3-dione derivatives exhibited potent and selective activity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values lower than the standard drug doxorubicin (B1662922). derpharmachemica.comresearchgate.net The proposed mechanism for some of these derivatives involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cancer cell growth and survival. researchgate.net

The selectivity of these compounds for cancer cells over normal cells is a key area of investigation. One of the mechanisms contributing to this selectivity is the inhibition of enzymes that are overexpressed or more active in cancer cells, such as Tyrosyl DNA Phosphodiesterase II (TDP2). bohrium.comnih.gov TDP2 is involved in repairing DNA damage caused by certain anticancer drugs, and its inhibition can sensitize cancer cells to chemotherapy. bohrium.com The isoquinoline-1,3-dione scaffold has been identified as a selective inhibitor of TDP2, with derivatives showing high potency and selectivity over the related enzyme TDP1. bohrium.comnih.gov

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| (E)-4-arylidene isoquinoline-1,3-dione derivatives (e.g., 5g, 5h) | MCF-7 (Breast) | IC50 values of 3.57 µM and 3.89 µM, respectively, comparable to doxorubicin (IC50 = 3.36 µM) | derpharmachemica.com |

| 6-furanoisoquinoline-1,3-dione | - | IC50 of 10 µM for TDP2 inhibition | bohrium.com |

| 3-(3,4-dimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione (70) | - | IC50 of 0.46 µM for TDP2 inhibition | nih.gov |

In addition to their anticancer effects, isoquinoline-1,3-dione derivatives have also been investigated for their antimicrobial properties. While some studies on specific derivatives have shown no significant antibacterial or antifungal activity, others have identified compounds with notable antimicrobial potential. nih.gov For instance, certain benzo[de]isoquinoline-1,3-dione derivatives have been developed as selective inhibitors of bacterial DNA gyrase and topoisomerase IV, showing activity against strains of Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov

The antifungal activity of isoquinoline derivatives has also been reported. For example, isoquinoline ring systems with 4-methoxy phenyl substitutions have demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov Furthermore, some isocoumarin (B1212949) derivatives, which share structural similarities with isoquinoline-1,3-diones, have shown moderate antifungal activity against C. albicans. researchgate.net

| Compound Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Benzo[de]isoquinoline-1,3-dione derivatives | E. coli, B. subtilis, S. aureus | Inhibition of DNA gyrase and topoisomerase IV | nih.gov |

| Isoquinoline derivatives with 4-methoxy phenyl substitution | A. niger, C. albicans | MIC value of 4 µM | nih.gov |

| Isocoumarin derivatives | C. albicans | MIC values in the range of 4-60 µg/mL | researchgate.net |

Antiviral Activities (e.g., Herpes Simplex Viruses HSV-1, HSV-2, Human Immunodeficiency Virus HIV-1)

The isoquinoline-1,3-dione scaffold has been a subject of investigation for its potential antiviral properties. Research has shown that certain derivatives exhibit activity against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Human Immunodeficiency Virus (HIV-1).

A study on 2-aminobenzo[de]isoquinoline-1,3-dione derivatives revealed weak to moderate anti-HSV activity. nih.gov Notably, the parent compound, 2-amino-1H-benzo[de]isoquinoline-1,3-dione, was inactive. However, specific derivatives, such as compounds 14 , 15 , and 16 , demonstrated significant activity against HSV-1, with EC₅₀ values of 19.6, 16.2, and 17.8 μg/mL, respectively. nih.gov Compounds 14 and 15 also showed good activity against HSV-2. nih.gov Other derivatives, including compounds 7 , 9 , 21 , and 22 , displayed moderate activity against HSV-1. nih.gov In contrast, some isoquinoline alkaloids were found to be completely inactive against HSV while showing selective inhibition against the Parainfluenza-3 (PI-3) virus. nih.gov

In the context of HIV, isoquinoline-based compounds have been explored as CXCR4 antagonists. mdpi.com CXCR4 is a major coreceptor for HIV entry into cells. A series of isoquinolines showed potent anti-HIV activity, with one compound in particular, 24c , displaying low nanomolar activity in various assays. mdpi.com Additionally, 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been identified as inhibitors of HIV RNase H and integrase (IN), which are crucial enzymes for viral replication. nih.gov

Two specific benzo[de]isoquinoline-diones, 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and 5-nitro-2-[2-(1-pyrrolidine)-ethyl]-benzo[de]isoquino-line-1,3-dione, were found to inhibit the replication of herpes simplex and vaccinia viruses in cell cultures. karger.com

The diverse antiviral activities of isoquinoline-1,3-dione derivatives highlight the potential of this chemical scaffold in the development of new antiviral agents.

Anti-inflammatory and Analgesic Effects

Several isoquinoline derivatives have demonstrated notable anti-inflammatory and analgesic properties. For instance, a study on diverse isoquinolines isolated from Hypecoum erectum revealed significant anti-inflammatory and analgesic effects. nih.gov Four major constituents (20 , 21 , 22 , and 27 ) were found to significantly alleviate paw edema in an in vivo model. nih.gov Furthermore, protopine (B1679745) (20 ) and oxyhydrastinin (27 ) markedly reduced the number of writhings, indicating analgesic activity. nih.gov In vitro, most of the isolated compounds from this plant displayed anti-inflammatory effects by inhibiting inflammatory mediators such as COX-2, IL-1β, and/or TNF-α. nih.gov

In another study, aminoacetylenic isoindoline-1,3-dione derivatives, specifically compounds ZM4 and ZM5 , were shown to possess significant analgesic activity. nih.gov They were effective in reducing acetic acid-induced writhing, increasing latency in the hot plate test, and decreasing formalin-induced paw licking time. nih.gov The formalin test results suggested that compound ZM4 could alleviate both neurogenic and inflammatory pain. nih.gov Importantly, these compounds exhibited minimal ulcerogenic activity compared to the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov

The compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3 ) has also been reported to have pronounced analgesic and anti-inflammatory activity. researchgate.net Its anti-inflammatory effect at a specific dose was found to be significantly greater than that of diclofenac (B195802) sodium. researchgate.net

These findings underscore the potential of the isoquinoline-1,3-dione core structure in the development of new anti-inflammatory and analgesic agents with potentially improved safety profiles compared to existing drugs.

Antiplasmodial Activity

The isoquinoline framework has been investigated for its potential against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study identified a derivative, 6,7-dinitro-2- nih.govresearchgate.netnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, from Streptomyces hygroscopicus subsp. hygroscopicus and suggested its antimalarial potential through in silico reverse molecular docking studies. nih.gov The compound showed the potential to bind to various protein targets in the parasite, with the best binding affinity observed for adenylosuccinate synthetase. nih.gov

Structure-activity relationship (SAR) studies on 7-substituted 4-aminoquinolines have provided insights into the features necessary for antiplasmodial activity. It was found that 7-iodo- and 7-bromo-4-aminoquinolines with specific diaminoalkane side chains were as active as the corresponding 7-chloro-AQs (like chloroquine) against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov In contrast, 7-fluoro, 7-trifluoromethyl, and 7-methoxy-AQs were generally less active or inactive. nih.gov

Furthermore, the racemic compound (±)-AM-1, a 7-chloro-4-(N-lupinyl)aminoquinoline, and its enantiomers demonstrated very good in vitro activity against both chloroquine-resistant and -susceptible strains of P. falciparum, with IC₅₀ values in the range of 16-35 nM. nih.gov These compounds also exhibited low toxicity against human cell lines. nih.gov

These studies indicate that the isoquinoline and related quinoline (B57606) scaffolds are promising starting points for the design of novel antimalarial agents, particularly for combating drug-resistant malaria.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which isoquinoline-1,3-diones exert their biological effects is crucial for their development as therapeutic agents. Research has begun to shed light on their interactions with molecular targets and their influence on cellular signaling pathways.

Protein-Ligand Interactions in Enzyme Active Sites

The biological activity of isoquinoline-1,3-diones often stems from their ability to interact with the active sites of specific enzymes. For instance, in the context of antiplasmodial activity, a derivative, 6,7-dinitro-2- nih.govresearchgate.netnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, was predicted through in silico studies to bind to the active site of adenylosuccinate synthetase in Plasmodium falciparum. nih.gov

In the realm of antiviral research, 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have been identified as inhibitors that target the bridged dinuclear metalloenzyme active sites of HIV RNase H and integrase (IN). nih.gov These enzymes are essential for the replication of the virus. Similarly, docking studies of 2-aminobenzo[de]-isoquinoline-1,3-diones against HSV-1 and HSV-2 have been performed to understand their antiherpetic activity. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB, PI3K)

Isoquinoline and its related alkaloids have been shown to interfere with multiple cellular signaling pathways that are crucial for disease progression, including the nuclear factor-κB (NF-κB) and phosphoinositide 3-kinase (PI3K) pathways. nih.govsruc.ac.uk

The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. mdpi.comfrontiersin.org Some natural compounds can modulate this pathway by preventing the activation of upstream kinases like IκB kinase (IKK) or by inhibiting the nuclear translocation of NF-κB and its binding to DNA. mdpi.com A novel quinoline molecule, Q3, was shown to inhibit NF-κB-induced luciferase activity and moderately interfere with TNF-induced NF-κB nuclear translocation. mdpi.comresearchgate.net

The PI3K/Akt/mTOR signaling pathway is frequently deregulated in various cancers and plays a crucial role in cell cycle, survival, and metabolism. nih.gov Thymoquinone, an active component from Nigella sativa, has been shown to inhibit the PI3K-Akt pathway in colorectal cancer cells. mdpi.com A study on a triterpenoid, 3β-hydroxylup-12-en-28-oic acid (3BH), demonstrated that it induced cell death in HCT-116 cells by downregulating PI3K subunits and downstream pAktSer473. nih.govresearchgate.net

Mechanisms of Overcoming Cancer Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) drug efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com Isoquinoline alkaloids have been investigated for their ability to overcome MDR. nih.gov

One proposed mechanism is the development of compounds that exhibit collateral sensitivity, meaning they are more potent against MDR cancer cells than their drug-sensitive counterparts. nih.gov Potent isoquinolinequinone (IQQ) N-oxide derivatives have been developed that show lower GI₅₀ concentrations in two MDR tumor cell lines. nih.gov The most potent of these compounds was found to inhibit the activity of drug efflux pumps in MDR cells. nih.gov Another mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell cycle arrest and cancer cell death. nih.gov

Computational and Theoretical Studies of 7 Amino 4h Isoquinoline 1,3 Dione Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds like isoquinoline-1,3-dione derivatives. These calculations provide fundamental information about the molecule's geometry, stability, and reactivity.

The electronic structure, which describes the distribution of electrons within the molecule, is also a primary output of DFT calculations. This includes the determination of atomic charges and the nature of chemical bonds, providing a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations have been employed to compute these energy gaps for various 7-amino-4H-isoquinoline-1,3-dione derivatives, helping to predict their reactivity and potential for charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. It projects the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, associated with electrophilic attack, while blue areas denote positive potential, susceptible to nucleophilic attack.

For derivatives of this compound, MEP maps can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for their biological activity. These maps provide valuable insights into how these molecules might interact with biological targets such as enzymes or receptors.

To quantify the chemical reactivity of molecules, a set of global reactivity indices can be derived from the HOMO and LUMO energies obtained through DFT calculations. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These indices provide a quantitative basis for comparing the reactivity of different this compound derivatives and understanding their chemical behavior.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand), such as a this compound derivative, might bind to a specific protein target.

Molecular docking simulations have been instrumental in exploring the potential of isoquinoline-1,3-dione derivatives as inhibitors of various enzymes. plos.org For example, studies have investigated their binding to cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. plos.orgnih.gov The simulations can predict the specific binding pose of the molecule within the active site of the enzyme and estimate the binding affinity, often expressed as a docking score or binding energy.

These predictions help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. By understanding these binding modes, researchers can rationally design new derivatives with improved potency and selectivity for the target protein. plos.org For instance, docking studies might reveal that adding a specific functional group at a particular position on the isoquinoline-1,3-dione scaffold could lead to a stronger interaction with a key amino acid residue in the active site. nih.gov This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in understanding how isoquinoline-1,3-dione derivatives interact with protein targets. A significant body of research has focused on their role as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of cell cycle progression and an attractive target for anticancer agents. nih.gov

Docking simulations of substituted isoquinoline-1,3-(2H,4H)-diones into the ATP binding site of CDK4 have revealed crucial interactions. The bioactive conformation is typically determined through docking, which then serves as a template for aligning other molecules in a dataset. nih.gov For instance, studies on 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones have highlighted the importance of the isoquinoline-1,3-dione core in establishing key binding modes. researchgate.netplos.org The interactions are often characterized by hydrogen bonds and hydrophobic contacts with specific amino acid residues in the kinase's active site. The Surflex-dock methodology, for example, has been used to explore the binding path and orientation of these inhibitors within the CDK4 protein, providing a structural basis for their inhibitory activity. researchgate.netplos.org

Table 1: Summary of Ligand-Protein Interaction Findings for Isoquinoline-1,3-dione Derivatives and CDK4

| Computational Method | Protein Target | Key Findings | Reference |

| Molecular Docking | CDK4 | Determined bioactive conformation for QSAR studies. | nih.gov |

| Surflex-dock | CDK4 | Elucidated binding modes and interaction paths. | researchgate.netplos.org |

| Docking & Alignment | CDK4 | Isoquinoline-1,3-(2H,4H)-dione ring used as a rigid common substructure for alignment. | plos.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is pivotal for predicting the potency of new derivatives and guiding synthetic efforts.

2D and 3D-QSAR Methodologies

For isoquinoline-1,3-dione derivatives, three-dimensional QSAR (3D-QSAR) has been particularly insightful. The most common methods employed are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govplos.org These methods build a model by correlating the biological activity of compounds with their 3D molecular properties, such as steric and electrostatic fields.

In a typical study, a dataset of compounds is divided into a training set to build the model and a test set to validate its predictive power. researchgate.netplos.org For a series of 48 substituted isoquinoline-1,3-(2H,4H)-diones, a CoMSIA model was found to be statistically more robust than the corresponding CoMFA model. nih.gov Similarly, a study on 81 isoquinoline-1,3-dione derivatives also yielded robust CoMFA and CoMSIA models with good internal and external validation. researchgate.netplos.org

Correlation of Molecular Descriptors with Biological Activity

The primary output of CoMFA and CoMSIA studies are contour maps, which visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. These analyses consistently show that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are all important for the CDK4 inhibitory activity of isoquinoline-1,3-dione derivatives. nih.govresearchgate.netplos.org

For example, a CoMSIA model for CDK4 inhibitors yielded a cross-validated q² of 0.707 and a non-cross-validated r² of 0.988, indicating a highly predictive model. nih.gov Another study reported a CoMFA model with q² = 0.695 and r² = 0.947, and a CoMSIA model with q² = 0.641 and r² = 0.933. plos.org These models not only confirm the significance of the chosen descriptors but also allow for the prediction of activity for newly designed compounds, with some designs predicted to be tenfold more active than the most active compound in the original dataset. plos.org

Table 2: Statistical Results of 3D-QSAR Studies on Isoquinoline-1,3-dione Derivatives as CDK4 Inhibitors

| QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² (r²_pred) | Key Descriptors | Reference |

| CoMSIA | 0.707 | 0.988 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |

| CoMFA | 0.695 | 0.947 | 0.875 | Steric, Electrostatic | researchgate.netplos.org |

| CoMSIA | 0.641 | 0.933 | 0.769 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | researchgate.netplos.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of a ligand-protein complex over time, providing insights that are inaccessible from static docking poses. MD simulations can be used to assess the stability of the binding mode predicted by docking, revealing how the ligand and protein adapt to each other.

In the context of CDK4 inhibitors, MD simulations have been used to prepare and validate the protein structure for subsequent docking studies. For example, a 10-nanosecond MD simulation was performed on the crystal structure of CDK4 (PDB ID: 3G33) to obtain a stereochemically optimized and stable conformation for virtual screening. nih.gov Analysis of the simulation trajectory, by monitoring parameters like Root Mean Square Deviation (RMSD), potential energy, and radius of gyration, confirmed the stability of the protein structure used for docking experiments. nih.gov While studies focusing specifically on the MD simulation of a this compound derivative bound to a target are not widely reported, this methodology is crucial for validating the stability of predicted binding poses and understanding the dynamic nature of the ligand-receptor interactions.

Non-Linear Optical (NLO) Property Investigations

The inherent electronic structure of this compound, featuring an electron-donating amino group (donor) and an electron-withdrawing dione (B5365651) system (acceptor) connected by a π-conjugated isoquinoline (B145761) ring, makes it a classic example of a Donor-π-Acceptor (D-π-A) chromophore. Such systems are known to exhibit significant non-linear optical (NLO) properties.

Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict the NLO response of such molecules. nih.gov These calculations can determine key parameters like the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ), which quantify the NLO response.

Studies on related isoquinoline-functionalized chromophores and other D-π-A systems have shown that structural modifications can tune the NLO properties. nih.gov For instance, calculations on novel isoquinoline derivatives are performed at specific levels of theory, such as M06/6-311G(d,p), to optimize the geometry and calculate electronic properties. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller energy gap generally leads to higher polarizability and a greater NLO response. nih.gov Theoretical studies on related amino-substituted compounds, like 6-aminoquinoline, have demonstrated their potential for NLO applications, supporting the hypothesis that this compound would also possess significant NLO properties.

Table 3: Theoretical Methods for NLO Property Investigation

| Theoretical Method | Purpose | Key Parameters Calculated | Reference |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. | HOMO-LUMO energy gap, dipole moment (μ). | nih.govijcce.ac.ir |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties. | Absorption maxima (λmax), oscillator strengths. | nih.govijcce.ac.ir |

| NLO Calculations | Prediction of non-linear optical response. | Polarizability (α), First Hyperpolarizability (β), Second Hyperpolarizability (γ). | nih.gov |

Advanced Spectroscopic Characterization Methodologies for Isoquinoline 1,3 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 7-amino-4H-isoquinoline-1,3-dione, the protons on the aromatic ring exhibit distinct chemical shifts due to the influence of the electron-donating amino group (-NH₂) and the electron-withdrawing dicarbonyl system. The protons ortho and para to the amino group are expected to be shielded and appear at a higher field (lower ppm) compared to the unsubstituted parent compound, while the proton meta to the amino group will be less affected. The protons of the methylene (B1212753) group (C4-H₂) typically appear as a singlet. The amide proton (N-H) signal can vary in its chemical shift and may be broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbonyl carbons (C1 and C3) are characteristically found in the downfield region of the spectrum. The carbon atom attached to the amino group (C7) is expected to be significantly shielded. The chemical shifts of other aromatic carbons are also influenced by the substituent effects. Data from related isoquinoline-1,3-dione derivatives show typical chemical shift ranges for the core structure. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Data predicted based on analysis of related isoquinoline-1,3-dione derivatives)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~165 |

| C3 | - | ~168 |

| C4 | ~3.9 - 4.2 (s, 2H) | ~45 |

| C4a | - | ~125 |

| C5 | ~7.0 - 7.2 (d) | ~115 |

| C6 | ~6.7 - 6.9 (d) | ~118 |

| C7 | - | ~150 |

| C8 | ~7.8 - 8.0 (s) | ~110 |

| C8a | - | ~135 |

| NH (amide) | Variable (br s, 1H) | - |

| NH₂ (amine) | Variable (br s, 2H) | - |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is dominated by characteristic absorption bands. The two carbonyl groups (C=O) of the imide function give rise to strong, distinct stretching vibrations. Typically, cyclic imides show two carbonyl bands. The N-H stretching vibrations of both the amide and the primary amine are also prominent. Aromatic C-H and C=C stretching bands, as well as the C-N stretching of the amino group, will also be present.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amide N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl C=O | Asymmetric & Symmetric Stretch | 1650 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine N-H | Bend | 1550 - 1650 |

| C-N | Stretch | 1250 - 1350 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often yielding the protonated molecular ion [M+H]⁺.

The ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule. HRMS would confirm its elemental formula (C₉H₈N₂O₂). Analysis of related derivatives by ESI-MS has shown the utility of this technique in confirming the molecular weight of the synthesized compounds. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Exact Mass | 176.0586 g/mol |

| Expected [M+H]⁺ (ESI-MS) | 177.0664 |

| Expected [M+Na]⁺ (ESI-MS) | 199.0483 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophore system in this compound, which includes the substituted benzene (B151609) ring fused to the dicarbonyl system, is expected to show distinct absorption bands. The presence of the amino group, a strong auxochrome, is predicted to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted isoquinoline-1,3-dione core.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Compounds with extended π-conjugated systems and certain functional groups can exhibit fluorescence. The this compound structure has the potential for fluorescence due to its aromatic system and the electron-donating amino group. The analysis would involve determining the excitation and emission wavelengths, quantum yield, and fluorescence lifetime, which are sensitive to the molecular environment.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ESR is not directly applicable to this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons.

However, ESR spectroscopy would be an invaluable tool for studying the potential formation of radical intermediates from this compound. For instance, studies on related isoquinoline-1,3,4-trione derivatives have shown that they can generate reactive oxygen species (ROS) and radical species under certain conditions, which were detected using ESR spin trapping techniques. rsc.org Similarly, ESR could be employed to investigate if this compound participates in redox cycling or undergoes oxidation to form a semiquinone-type radical anion, providing insight into potential mechanisms of action or degradation pathways.

Role in Materials Science and Chemical Biology

Use as a Building Block for Functional Materials

The rigid, planar structure of the isoquinoline-1,3-dione core, combined with the reactive amino group, makes it a suitable building block for the synthesis of functional organic materials. These could include polymers with specific electronic or optical properties, or components of supramolecular assemblies.

Application as a Fluorescent Probe or Labeling Agent

Some amino-substituted isoquinoline (B145761) derivatives are known to exhibit fluorescence. mdpi.com The electronic properties of this compound suggest that it may also possess fluorescent properties. This could enable its use as a fluorescent probe to study biological processes or as a labeling agent to tag other molecules for visualization.

Conventional Synthetic Routes to Isoquinoline-1,3-diones

Traditional methods for synthesizing the isoquinoline-1,3-dione core, also known as homophthalimide, typically rely on the cyclization of pre-functionalized benzene (B151609) derivatives. These routes often involve condensation reactions or well-established multi-step sequences.

Condensation Reactions

Condensation reactions represent a fundamental approach to the isoquinoline-1,3-dione scaffold. These methods involve the formation of the heterocyclic ring by joining two precursor molecules with the elimination of a small molecule, such as water.

A primary conventional method involves the high-temperature, dehydrative condensation of homophthalic acid or its anhydride (B1165640) with ammonia (B1221849) or a primary amine. This reaction directly forms the imide ring of the isoquinoline-1,3-dione system.

More advanced condensation strategies include multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. A notable example is the Ugi four-component reaction (Ugi-4CR). In this approach, methyl 2-formylbenzoate, an amine, an isocyanate, and an acid are combined to produce an α-acylamino amide intermediate. This intermediate can then be isolated and cyclized in the presence of a catalytic amount of a base like sodium ethoxide to yield the final isoquinoline-1,3-dione derivatives in good yields. youtube.com This sequential Ugi/cyclization process offers an efficient pathway to variously substituted isoquinoline-1,3-diones. youtube.com

Multi-step Reaction Sequences

Beyond single-step condensations, several multi-step sequences have been established for the synthesis of isoquinoline-1,3-diones. These routes provide flexibility in introducing various substituents onto the carbocyclic ring.

One such sequence begins with the Ugi three-component reaction (Ugi-3CR). By reacting methyl 2-formylbenzoate, an amine, and an isocyanate in the presence of a catalytic amount of phosphoric acid (H₃PO₄), it is possible to directly synthesize N-substituted isoindolin-1-ones in a one-pot fashion. youtube.com These intermediates can then be further elaborated to the target dione (B5365651) structures through subsequent oxidation steps.

A classic, though less common, conceptual approach involves the ozonolysis of indene. This reaction cleaves the double bond of the five-membered ring to produce homophthalaldehyde. Subsequent treatment of this dialdehyde (B1249045) with ammonia would lead to cyclization, forming the isoquinoline-1,3-dione core.

The synthesis of the specific this compound often involves a multi-step sequence starting from a pre-functionalized precursor. A common strategy is to introduce a nitro group at the desired position, which can then be reduced to the amine in a later step. For instance, 7-nitro-substituted isoquinoline-1,3-dione derivatives can be synthesized and subsequently reduced to the 7-amino analogues. organic-chemistry.org A typical reduction of an aromatic nitro group to an amine is achieved using standard reagents such as hydrogen gas with a palladium catalyst (H₂/Pd), or tin(II) chloride (SnCl₂).

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic organic chemistry have focused on developing more efficient, milder, and environmentally benign methods. For isoquinoline-1,3-diones, these efforts have centered on radical cascade reactions, often initiated by light or electricity. rsc.org

Radical Cascade Reactions for Isoquinoline-1,3-dione Formation

Radical cascade reactions have emerged as a powerful tool for constructing the isoquinoline-1,3-dione skeleton. rsc.org These reactions typically employ N-alkyl-N-methacryloyl benzamides as key substrates. rsc.org A radical is generated from a precursor and adds to the alkene of the methacryloyl group. This is followed by an intramolecular cyclization, where the newly formed radical adds to the aromatic ring of the benzamide, ultimately forming the desired heterocyclic product after an oxidative step. This methodology allows for the introduction of a wide variety of substituents at the 4-position of the isoquinoline-1,3-dione core, depending on the radical source used.

The versatility of this approach is demonstrated by the wide range of radical precursors that can be employed, including those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine.

Table 1: Examples of Radical Cascade Reactions for Isoquinoline-1,3-dione Synthesis

| Radical Precursor | Catalyst/Initiator | Conditions | Yield | Reference |

| Aryl Aldehydes | K₂S₂O₈ | 80 °C, H₂O | Good | |

| Cyclobutanone Oxime Esters / SO₂ | None (Three-component) | 80 °C, DCE | Moderate | |

| Perfluorobutyliodide | Light (hν) | Room Temp, CH₃CN | N/A | |

| Ethyl Bromodifluoroacetate | Light (hν) | Room Temp, CH₃CN | N/A |

Visible-light photocatalysis offers a green and mild method to initiate the radical cascade reactions for isoquinoline-1,3-dione synthesis. This technique uses a photocatalyst, which, upon absorbing light (often from simple blue LEDs), can generate the necessary radical species from a stable precursor under gentle conditions.

Iridium-based complexes, such as [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, are common photocatalysts for these transformations. The process typically involves the excited state of the photocatalyst reacting with a radical precursor via single-electron transfer (SET) to generate the initial radical, which then engages in the cascade cyclization. This photo-induced approach has been successfully used for the synthesis of fluorinated isoquinoline-1,3-diones by reacting N-alkyl-N-methacryloylbenzamides with fluoroalkyl sources like perfluorobutyliodide or ethyl bromodifluoroacetate under light irradiation.

Table 2: Examples of Photo-induced Synthesis of Isoquinoline-1,3-dione Analogues

| Substrate | Radical Source | Photocatalyst | Light Source | Yield | Reference |

| N-methacryloylbenzamides | IMDN-SO₂CF₃ | None (Electrochemical) | N/A | Moderate-Good | rsc.org |

| N-methacryloylbenzamides | Togni's reagent II | Eosin Y | Blue LED | 41-95% | |

| Isoquinoline / Indole Reagent | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | Blue LED (34 W) | 78% |

Electrosynthesis provides an alternative sustainable strategy for generating radicals, avoiding the need for chemical oxidants or reductants. In this method, an electrical current is used to drive the redox reactions that initiate the synthetic cascade.

An electrochemical cathodic reduction method has been developed for the synthesis of trifluoromethyl-containing isoquinoline-1,3(2H,4H)-diones. rsc.org In this setup, graphite (B72142) plates are used as electrodes, and a trifluoromethylation reagent is reduced at the cathode to generate the CF₃ radical. This radical then participates in the cascade reaction with a methacryloylbenzamide substrate to yield the desired product. This electrochemical approach is advantageous as it often has a broad substrate scope and avoids stoichiometric redox reagents. rsc.org

Metal-free and Mild Reaction Conditions

The development of synthetic routes that avoid harsh reagents and metal catalysts is a significant goal in modern organic chemistry, aiming for greener, more cost-effective, and biocompatible processes. For the synthesis of isoquinoline-1,3-diones, several metal-free and mild approaches have been established.

A prominent strategy involves the visible-light-mediated tandem reaction of acryloylbenzamides with various radical precursors. researchgate.net This method facilitates a radical addition and subsequent cyclization to form the isoquinoline-1,3(2H,4H)-dione scaffold in satisfactory yields under gentle conditions. researchgate.net Such reactions provide a valuable pathway for creating new bioactive compounds. Another notable metal-free cascade reaction utilizes acryloylbenzamides with carboxylic acids and α-imino oxy acids. researchgate.net This process, driven by visible light, proceeds through decarboxylation, radical addition, and intramolecular cyclization to yield 4-substituted-isoquinoline-1,3(2H,4H)-diones in moderate to good yields. researchgate.net

Furthermore, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate these dione derivatives. rsc.org This reaction involves an oxidative cross-coupling followed by radical addition to the aromatic ring, affording the products in good yields without the need for metal catalysts or organic solvents. rsc.org The use of trifluoromethanesulfonic anhydride (Tf2O) with 2-chloropyridine (B119429) as a base additive also provides a mild condition for the cyclodehydration of N-phenethylbenzamide to form a 3,4-dihydroisoquinoline, a related precursor. nih.gov These methods highlight a trend towards more environmentally friendly synthetic protocols. mdpi.com

One-Pot Synthetic Procedures

One such method describes the synthesis of N-fused isoquinoline derivatives through a one-pot reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation. rsc.org While this specific example uses a metal catalyst, the one-pot approach is key to its efficiency. For structurally related amidonaphthoquinones, a one-pot method has been developed starting from aminonaphthoquinones. nih.gov This procedure involves an in situ reduction of the aminonaphthoquinone, subsequent amide formation, and a final aerobic oxidation to yield the desired product, proving more efficient than traditional multi-step routes. nih.gov

In a different approach, novel imidazol-2-yl-1H-quinolin-2-one derivatives have been prepared in a one-pot reaction of 2-chloroquinolin-3-carbaldehyde with aromatic o-diamines in 70% aqueous acetic acid. researchgate.net The efficiency of this reaction was further improved by the addition of Amberlyst®-15, which increased both the reaction speed and the product yield. researchgate.net These examples underscore the power of one-pot procedures to construct complex heterocyclic systems from readily available starting materials.

Microwave-Promoted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and access to novel chemical space compared to conventional heating methods. mdpi.com

The synthesis of 4-quinolones, structurally related to the isoquinoline-1,3-dione core, has been successfully achieved in a single step under microwave irradiation using ethyl acetoacetate (B1235776) and electron-rich anilines in diphenyl ether. researchgate.net This high-temperature, short-duration process exemplifies the efficiency of microwave-assisted synthesis. Similarly, various quinoline (B57606) derivatives have been synthesized under neat (solvent-free) microwave conditions at 200°C, using anilines, aryl aldehydes, and styrene (B11656) in the presence of p-sulfonic acid calix rsc.orgarene as a catalyst, yielding products in moderate to good yields within 20-25 minutes. nih.gov

Microwave heating has also been applied to the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids. mdpi.com By using a minimal amount of water and an optimized amount of HCl catalyst, high yields were obtained at 180°C in sealed reaction vessels. mdpi.com These protocols demonstrate the broad applicability of microwave-assisted synthesis for rapidly generating diverse heterocyclic compounds. nih.govnih.gov

| Reaction Type | Reactants | Conditions | Product | Yield | Ref |

| Knoevenagel Condensation | 4H-chromen-4-one-3-carbaldehyde, Arylacetic acids | Microwave (120 W), 100 °C, 7 min, Sodium acetate | (E)-3-styryl-4H-chromen-4-ones | 47-61% | mdpi.com |

| Quinolone Synthesis | Electron-rich anilines, Ethyl acetoacetate | Microwave, Diphenyl ether | 4-Quinolones | Moderate-Good | researchgate.net |

| Triazole Synthesis | Aminoguanidine bicarbonate, Carboxylic acids | Microwave, 180 °C, 3 h, 1.5 equiv HCl | 3-Amino-1,2,4-triazoles | High | mdpi.com |

| Dihydropyrido[2,3-d]pyrimidine Synthesis | Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone | Microwave, 150 °C, 8 min, DMF | Dihydropyrido[2,3-d]pyrimidines | 68-82% | nih.gov |

Targeted Functionalization and Derivatization of the Isoquinoline-1,3-dione Core

Introduction of Amine Functionalities, including at the C7 position

The introduction of amine groups, particularly at the C7 position of the isoquinoline-1,3-dione scaffold, is of significant interest for modulating the electronic and biological properties of the molecule. Direct synthesis of 7-amino substituted derivatives often starts from precursors already containing a nitrogen-based functional group on the aromatic ring.

While direct C-H amination at the C7 position is challenging, synthetic strategies often rely on using starting materials that possess a nitro or amino group at the corresponding position of the phenyl ring precursor. For instance, the synthesis of 7-substituted quinolones often begins with appropriately substituted anilines. nih.gov

A general method for introducing amine functionalities into isoquinoline structures involves the reaction of a 4H-pyran derivative with secondary amines. researchgate.net This metal-free reaction proceeds through a ring-opening and sequential ring-closing mechanism to yield multisubstituted 1-aminoisoquinoline (B73089) derivatives under mild conditions. researchgate.net Although this method targets the C1 position, it demonstrates a viable strategy for incorporating amine groups into the isoquinoline framework. The synthesis of amidonaphthoquinones from aminonaphthoquinones, which involves the acylation of an existing amino group, further illustrates a common derivatization strategy. nih.gov

Exploration of Diverse Substitution Patterns and their Synthetic Accessibility

The ability to introduce a variety of substituents onto the isoquinoline-1,3-dione core is essential for structure-activity relationship studies. Research has focused on developing versatile synthetic methods that tolerate a range of functional groups.

Radical cascade reactions of acryloylbenzamides have proven to be a flexible method for accessing isoquinoline-1,3-diones with diverse substitution patterns. rsc.orgnih.gov These reactions can incorporate precursors containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine, leading to a wide array of functionalized products. researchgate.netnih.gov Visible-light-mediated cyclization of acryloylbenzamides with alkyl boronic acids, arylsulfonylhydrazides, and oxime esters is another powerful tool for generating variously substituted isoquinoline-1,3(2H,4H)-diones. researchgate.net

The synthesis of 4-hydroxyquinolines, which can be seen as precursors or analogues, has been optimized starting from aniline (B41778) and acetonedicarboxylates. nih.gov Subsequent reactions of these 4-hydroxyquinolines, such as Knoevenagel condensation with aromatic aldehydes, lead to a variety of benzylidene derivatives, demonstrating the potential for diversification at the C2 position. nih.gov

| Starting Material | Reagent(s) | Product Type | Key Feature | Ref |

| Acryloylbenzamides | Carboxylic acids, α-imino oxy acid | 4-Substituted-isoquinoline-1,3(2H,4H)-diones | Visible-light mediated, metal-free cascade | researchgate.net |

| N-alkyl-N-methacryloyl benzamide | Aryl aldehydes | Isoquinoline-1,3(2H,4H)-dione derivatives | Metal-free, solvent-free cascade | rsc.org |

| 4-Hydroxyquinolines | Aromatic aldehydes, Piperidine | Benzylidene derivatives | Knoevenagel condensation for C2 functionalization | nih.gov |

| 1-Bromo-2-(2,2-difluorovinyl)benzenes | N-H heterocycles | N-fused isoquinoline derivatives | One-pot Pd-catalyzed C-H arylation | rsc.org |

Future Research Directions and Challenges for 7 Amino 4h Isoquinoline 1,3 Dione Research

Development of Novel, Green, and Efficient Synthetic Pathways

A primary challenge in the development of isoquinoline-1,3-dione-based agents is the creation of sustainable and efficient synthetic routes. Historically, the synthesis of heterocyclic compounds involved methods that were often harsh and environmentally taxing. The future of synthesizing 7-amino-4H-isoquinoline-1,3-dione and its derivatives lies in the adoption of green chemistry principles.

The research community has increasingly focused on finding simple, mild, and efficient methods to produce the core isoquinoline-1,3(2H,4H)-dione structure. rsc.orgnih.gov A significant area of development is the use of radical cascade reactions, which allow for the construction of the complex dione (B5365651) ring system from simpler precursors like acryloyl benzamides. rsc.orgnih.gov These methods are attractive because they can be initiated by various radical precursors, offering flexibility and efficiency. nih.gov

Furthermore, electro-organic synthesis is emerging as a powerful and sustainable alternative to traditional methods that rely on hazardous oxidants or reductants. researchgate.net The application of electrochemical synthesis, potentially catalyzed by transition metals, could provide a cleaner and more direct route to the this compound scaffold. researchgate.net Another approach involves novel multi-component reactions that can construct complex fused N-heterocyclic rings in a single step, representing a highly efficient and green synthetic strategy. rsc.org The ongoing challenge is to adapt these modern synthetic strategies to allow for the specific and high-yield production of the 7-amino substituted variant.

Exploration of Undiscovered Biological Targets and Mechanisms

The isoquinoline (B145761) framework is found in over 2,500 natural alkaloids and is associated with a vast array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov For synthetic derivatives like this compound, this diversity suggests a rich but largely unexplored landscape of potential biological targets.

Currently, substituted isoquinoline-1,3-diones are recognized as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy. nih.gov Studies have shown that specific substitutions on the isoquinoline-1,3-dione core are crucial for this inhibitory activity. nih.gov Other research has identified different heterocyclic scaffolds, such as 1,3-dioxoisoindoline-4-aminoquinolines, as having strong antiplasmodial activity by targeting the Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) enzyme. nih.govnih.gov

The future direction for this compound research involves systematically screening the compound against a wide range of biological targets to uncover novel mechanisms of action. rsc.org Given the structural similarity to other bioactive heterocycles, it is plausible that this compound could modulate enzymes, receptors, or signaling pathways not yet associated with the isoquinoline-1,3-dione class. The amino group at the 7-position offers a unique point for interaction within biological systems, which may lead to entirely new therapeutic applications.

Advancement in Computational Modeling for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds before committing to costly and time-consuming synthesis. nih.govnih.gov For this compound, these in silico methods are critical for accelerating its development.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com Studies on related quinolinone and isoquinoline derivatives have successfully used 2D and 3D-QSAR models to predict antimalarial and anti-tuberculosis activity, identifying key molecular descriptors that govern potency. nih.govnih.govmdpi.comresearchgate.net Applying this to this compound would allow researchers to predict the activity of new derivatives and prioritize the synthesis of the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comfrontiersin.org Docking studies on isoquinoline-1,3-dione inhibitors of CDK4 and other related compounds have provided detailed insights into the specific molecular interactions—such as hydrogen bonds and π-π stacking—that are essential for binding. nih.govplos.org Such studies can explain the binding mode of this compound to known or newly discovered targets.

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic movement of the compound-target complex over time, offering a more accurate assessment of binding stability and conformational changes. frontiersin.orgnih.gov

By combining these computational approaches, researchers can build robust models to guide the structural modification of the this compound scaffold for improved potency, selectivity, and pharmacokinetic properties. plos.org

Diversification of the Isoquinoline-1,3-dione Scaffold for Enhanced Biological and Material Properties

The isoquinoline-1,3-dione core is a "privileged scaffold," meaning its structure is amenable to chemical modifications that can produce a wide range of biologically active molecules. nih.gov A significant future challenge is the systematic diversification of the this compound scaffold to explore and enhance its properties.

This involves creating libraries of new analogues by introducing different functional groups at various positions on the heterocyclic ring. Structure-activity relationship (SAR) studies are central to this effort, as they correlate these chemical changes with changes in biological activity. nih.gov For example, research on related isoquinoline-1,3-dione inhibitors of CDK4 found that adding a hydroxyl group to an attached phenyl ring and an iodo or aryl group at the C-6 position of the dione core significantly enhanced inhibitory activity. nih.gov

For this compound, the amino group at the 7-position serves as a key handle for derivatization. It can be modified to alter the molecule's electronics, solubility, and ability to form hydrogen bonds, thereby fine-tuning its interaction with biological targets. Furthermore, the concept of "skeletal editing," where atoms within the core ring structure are inserted or swapped, could transform the scaffold into novel N-heterocycles with completely new pharmacological profiles. ou.edu This diversification is essential for optimizing lead compounds and discovering new applications, potentially beyond medicine and into areas like material science. nih.gov

Integration of Multi-Omics Data in Comprehensive Biological Activity Studies

To fully understand the biological impact of a compound like this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics data—including genomics, proteomics, and metabolomics—offers a holistic view of how a compound affects cellular networks. nygen.ionih.gov

This comprehensive approach can:

Uncover Mechanisms of Action: By observing how a compound alters the expression of thousands of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can build a detailed map of the affected biological pathways. nih.gov This is crucial for confirming the intended mechanism and identifying unexpected effects.

Identify Off-Target Effects: Multi-omics analysis can reveal unintended interactions that might lead to toxicity, providing an early warning system in the drug discovery process. nygen.io

Discover Biomarkers: These studies can identify molecular signatures (biomarkers) that predict whether a patient will respond to a drug, paving the way for personalized medicine. nih.gov

While the application of multi-omics to specific isoquinoline-1,3-dione compounds is still in its early stages, the general isoquinoline class is recognized as a useful tool for proteomics research. scbt.com The challenge and opportunity lie in applying integrated omics to systematically profile the cellular response to this compound, which will be critical for advancing it toward clinical consideration. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-amino-4H-isoquinoline-1,3-dione, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted precursors under reflux conditions. For example, derivatives of isoquinoline can be synthesized by reacting arylidenemalononitrile with dihydroisoquinoline precursors in acetonitrile using piperidine as a catalyst . To optimize yields:

- Use orthogonal experimental design (e.g., varying temperature, solvent polarity, and catalyst concentration) to identify critical factors .

- Monitor reaction progress via HPLC or TLC, and purify intermediates using column chromatography with gradient elution.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Employ -NMR and -NMR to confirm hydrogen and carbon environments, respectively. IR spectroscopy verifies functional groups (e.g., amino or carbonyl stretches) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy and detects impurities .

- Elemental Analysis : Validate elemental composition (C, H, N) to confirm stoichiometric ratios .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess inhibitory effects, with IC values as key metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-aminoquinoline derivatives) to identify substituent-induced shifts .

- Computational Validation : Perform density functional theory (DFT) calculations to simulate NMR spectra and confirm resonance assignments .

- Variable-Temperature NMR : Detect dynamic effects (e.g., tautomerism) that may cause signal splitting .

Q. What strategies are effective for optimizing reaction conditions to enhance enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Test palladium or organocatalysts (e.g., BINOL-derived catalysts) in asymmetric syntheses .

- Factorial Design : Apply 2 factorial experiments to assess interactions between temperature, solvent, and catalyst loading .

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) for enantiomer separation .

Q. How can AI-driven simulations improve the prediction of molecular interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., acetylcholinesterase or kinase targets) .

- Machine Learning (ML) : Train ML models on existing bioactivity datasets to predict ADMET properties or toxicity .

- COMSOL Multiphysics Integration : Simulate diffusion kinetics in cellular environments to refine dosing parameters .

Q. What experimental designs are recommended for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer :

- Isobologram Analysis : Quantify synergy using fixed-ratio drug combinations and calculate combination indices (CI) .

- Response Surface Methodology (RSM) : Model interactions between dosage variables (e.g., compound concentration and exposure time) .

- High-Throughput Screening (HTS) : Use 96-well plates to test combinatorial libraries and identify potentiation effects .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to better reflect solvent or protonation states .

- Experimental Replication : Repeat assays with stricter controls (e.g., standardized cell lines, fixed incubation times) .

- Meta-Analysis : Compare results with published data on structurally related compounds (e.g., pyridopyrimidines or triazolopyrimidines) to identify trends .

Q. What statistical methods are optimal for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC and Hill coefficients .

- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple dose groups to identify significant differences .

- Bootstrap Resampling : Estimate confidence intervals for IC values in small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.